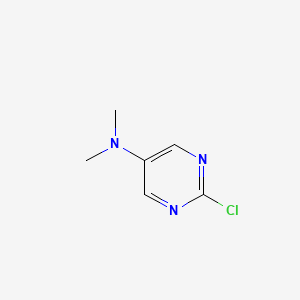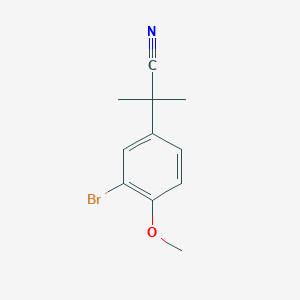![molecular formula C12H19NO6 B3037878 Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate CAS No. 65171-68-8](/img/structure/B3037878.png)
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate
Overview
Description
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate is an organic compound with the molecular formula C12H19NO6. It is a derivative of malonic acid and is characterized by the presence of ethoxy and oxoethyl groups. This compound is commonly used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Mechanism of Action
Target of Action
It’s known that the compound is used as a precursor in the synthesis of various derivatives , which suggests that its targets could be diverse depending on the specific derivative and its application.
Biochemical Pathways
It’s known to be a precursor in the synthesis of various derivatives , suggesting that it may be involved in multiple biochemical pathways depending on the specific derivative and its function.
Biochemical Analysis
Biochemical Properties
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate plays a significant role in biochemical reactions, particularly in the synthesis of pyrimidinones, thiazolopyrimidines, and other heterocyclic compounds . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a precursor in the synthesis of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives . The interactions between this compound and these biomolecules are primarily based on its ability to donate and accept electrons, forming stable intermediates in biochemical pathways.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound may modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, this compound can impact the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells . Additionally, its effects on cellular metabolism can result in changes in the levels of specific metabolites, further affecting cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme temperatures or pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is no longer present . These temporal effects highlight the importance of carefully controlling experimental conditions when working with this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including disruptions in metabolic pathways and alterations in gene expression . Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on cellular processes. It is crucial to determine the optimal dosage range for this compound to minimize potential adverse effects while maximizing its beneficial properties.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through enzymatic reactions, leading to the formation of intermediate metabolites that participate in further biochemical processes The interactions between this compound and these enzymes can affect the overall metabolic flux, resulting in changes in the levels of specific metabolites
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The transport and distribution of this compound can influence its localization and activity within cells, affecting its overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications For example, this compound may accumulate in the mitochondria, where it can influence metabolic processes and energy production
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate can be synthesized through the reaction of diethyl malonate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The ethoxy group can be replaced by other nucleophiles.
Condensation reactions: It can react with amines to form imines or with alcohols to form esters.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Condensation reactions: Catalysts like p-toluenesulfonic acid or Lewis acids are often employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Nucleophilic substitution: Products include substituted malonates.
Condensation reactions: Products include imines and esters.
Hydrolysis: Products include diethyl malonate and the corresponding carboxylic acids.
Scientific Research Applications
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid, lacking the ethoxy and oxoethyl groups.
Ethyl acetoacetate: Another malonic acid derivative with different substituents.
Diethyl ethoxymethylenemalonate: A closely related compound with similar reactivity.
Uniqueness
Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate is unique due to its specific functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to form a wide range of derivatives makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-4-17-10(14)8-13-7-9(11(15)18-5-2)12(16)19-6-3/h7,13H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZMYSOSBWWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC=C(C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166302 | |
| Record name | 1,3-Diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65171-68-8 | |
| Record name | 1,3-Diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65171-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl 2-[[(2-ethoxy-2-oxoethyl)amino]methylene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401166302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


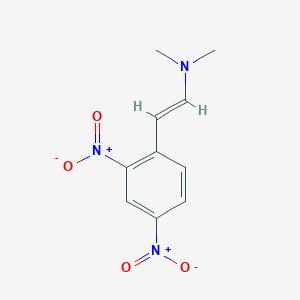
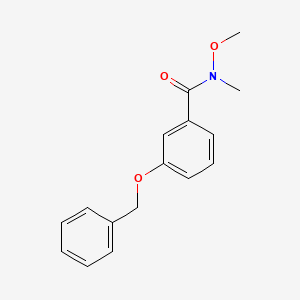


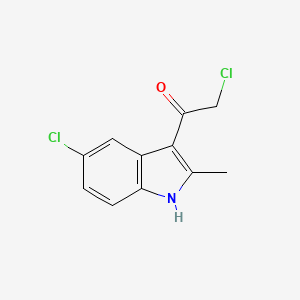
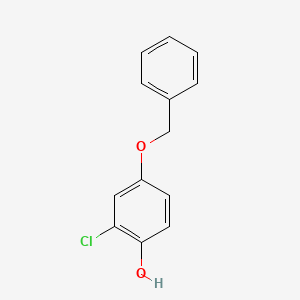
![Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3037804.png)
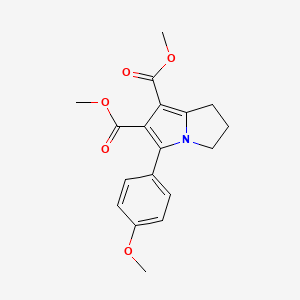
![2-[[3-cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N,N-diethylacetamide](/img/structure/B3037807.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037809.png)
![2-{[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3037812.png)
![4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3037813.png)
